![molecular formula C31H25N3 B4846159 1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4846159.png)
1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
Overview
Description
1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole, also known as BMH-21, is a synthetic compound that has been studied for its potential applications in cancer treatment. This compound belongs to the family of imidazo[1,2-a]imidazoles, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is not fully understood, but it is believed to target the DNA of cancer cells. 1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole has been shown to bind to the minor groove of DNA and disrupt the DNA helix structure, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole has been found to have a variety of biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair. 1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is its potential as a new class of anticancer agents. Its mechanism of action is unique and different from other chemotherapy drugs, which could make it effective against cancer cells that are resistant to other treatments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole. One area of study could be to investigate its potential as a combination therapy with other chemotherapy drugs. Another direction could be to explore the use of 1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole in combination with radiation therapy. Additionally, more research is needed to determine the potential side effects and toxicity of 1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole in humans.
Scientific Research Applications
1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and ovarian cancer. 1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1,2-bis(4-methylphenyl)-5,6-diphenylimidazo[1,2-a]imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3/c1-22-13-17-24(18-14-22)28-21-33-30(26-11-7-4-8-12-26)29(25-9-5-3-6-10-25)32-31(33)34(28)27-19-15-23(2)16-20-27/h3-21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCFPUJHQXYKKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC=C(C=C4)C)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.